1-Ethynyl-2-fluoro-3-methylbenzene
Overview
Description
1-Ethynyl-2-fluoro-3-methylbenzene is an aromatic compound with a unique structure that includes an ethynyl group, a fluoro substituent, and a methyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethynyl-2-fluoro-3-methylbenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the following steps:
Friedel-Crafts Acylation:
Reduction: Conversion of the acyl group to an alkane using a reducing agent like zinc amalgam and hydrochloric acid.
Halogenation: Introduction of a fluoro substituent using a fluorinating agent such as hydrogen fluoride or a fluorine gas
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-Ethynyl-2-fluoro-3-methylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The ethynyl and fluoro groups can direct further substitutions to specific positions on the benzene ring.
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The fluoro substituent can be reduced under specific conditions to form a hydrogenated product.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products: The major products formed from these reactions include substituted benzene derivatives, carbonyl compounds, and hydrogenated products, depending on the reaction conditions and reagents used .
Scientific Research Applications
1-Ethynyl-2-fluoro-3-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as polymers and specialty chemicals .
Mechanism of Action
The mechanism by which 1-ethynyl-2-fluoro-3-methylbenzene exerts its effects involves interactions with molecular targets and pathways. The ethynyl group can participate in π-π stacking interactions, while the fluoro substituent can engage in hydrogen bonding and electrostatic interactions. These interactions can influence the compound’s reactivity and binding affinity to various targets .
Comparison with Similar Compounds
- 1-Ethynyl-3-fluoro-2-methylbenzene
- 4-Ethynyl-1-fluoro-2-methylbenzene
- 1-Ethynyl-2-fluoro-4-methylbenzene
Comparison: 1-Ethynyl-2-fluoro-3-methylbenzene is unique due to the specific positioning of its substituents, which can influence its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns in electrophilic aromatic substitution reactions and varying degrees of biological activity .
Properties
IUPAC Name |
1-ethynyl-2-fluoro-3-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F/c1-3-8-6-4-5-7(2)9(8)10/h1,4-6H,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMHTJBHYOGVBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C#C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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